Product packaging for 1-[2-(Trifluoromethyl)phenethyl]piperazine(Cat. No.:CAS No. 141929-43-3)

1-[2-(Trifluoromethyl)phenethyl]piperazine

Cat. No.: B3059913
CAS No.: 141929-43-3
M. Wt: 258.28 g/mol
InChI Key: PQDBRNHOQMVKBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Trifluoromethyl)phenethyl]piperazine is a chemical compound of interest in pharmacological and neurological research, belonging to the phenylpiperazine class. It is a phenethyl derivative of the well-characterized compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This structural class is primarily known for its complex interactions with the serotonin receptor system. Researchers study these interactions to better understand neurochemical pathways and receptor dynamics . Like its analog TFMPP, this compound is anticipated to exhibit affinity for various serotonin receptors, such as 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, where it may act as an agonist . The addition of the phenethyl side chain is a key structural modification that may influence its binding affinity, metabolic stability, and functional activity at these targets, offering a valuable point of comparison in structure-activity relationship (SAR) studies. The primary research applications for this compound are in the field of basic science, serving as a tool compound for investigating serotonergic neurotransmission. Given the role of serotonin receptors in regulating mood, appetite, and anxiety, such compounds can contribute to a foundational understanding of related neurological processes and conditions . It is crucial for researchers to note that compounds in this chemical class have a history of human abuse and are subject to legal restrictions in multiple jurisdictions, including the United States, Canada, China, and throughout Europe . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. All necessary safety data sheets (SDS) must be consulted prior to handling. Researchers are responsible for ensuring their work complies with all local, state, and federal regulations regarding the acquisition, storage, and use of controlled substance analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17F3N2 B3059913 1-[2-(Trifluoromethyl)phenethyl]piperazine CAS No. 141929-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[2-(trifluoromethyl)phenyl]ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)12-4-2-1-3-11(12)5-8-18-9-6-17-7-10-18/h1-4,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDBRNHOQMVKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388569
Record name 1-[2-(trifluoromethyl)phenethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

141929-43-3
Record name 1-[2-(trifluoromethyl)phenethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Trifluoromethyl Phenethyl Piperazine and Its Structural Analogues

Established Synthetic Pathways for Substituted Piperazine (B1678402) Ring Systems

The piperazine scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis and substitution. researchgate.netmdpi.com These methods can be broadly categorized into those that construct the piperazine ring from acyclic precursors and those that functionalize a pre-existing piperazine molecule.

Cyclization and Alkylation Strategies in Piperazine Derivative Synthesis

The formation of the piperazine ring often involves the cyclization of linear precursors containing two nitrogen atoms separated by two ethylene (B1197577) units. One modern approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which are formed from the sequential double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the synthesis of piperazines with substituents on the carbon atoms. nih.gov Other cyclization strategies include palladium-catalyzed reactions that couple diamine components with propargyl units to yield highly substituted piperazines. organic-chemistry.org

Once the piperazine ring is formed, the most common method for introducing substituents is through N-alkylation or N-arylation. For a compound like 1-[2-(trifluoromethyl)phenethyl]piperazine, the direct alkylation of piperazine is a primary route. This is typically achieved through a nucleophilic substitution reaction where piperazine, acting as a nucleophile, displaces a leaving group from an alkyl halide, such as 2-(trifluoromethyl)phenethyl bromide. nih.govchemicalbook.com An excess of piperazine is often used to minimize the formation of the N,N'-disubstituted product. chemicalbook.com

Another powerful alkylation technique is reductive amination. This method involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new carbon-nitrogen bond. nih.gov For the synthesis of phenethylpiperazines, this would involve reacting piperazine with a suitably substituted phenylacetaldehyde.

Table 1: Comparison of Key Synthetic Strategies for Substituted Piperazines
StrategyDescriptionKey ReagentsAdvantagesReferences
N-Alkylation (Nucleophilic Substitution)Direct reaction of piperazine with an alkyl halide or sulfonate.Piperazine, Alkyl Halide (e.g., R-Br), BaseStraightforward, widely applicable. nih.gov
Reductive AminationReaction of a piperazine with an aldehyde or ketone followed by reduction.Piperazine, Aldehyde (R-CHO), Reducing Agent (e.g., NaBH(OAc)₃)Mild conditions, good functional group tolerance. nih.gov
Reductive Cyclization of DioximesFormation of the piperazine ring from a linear bis(oximinoalkyl)amine precursor via catalytic hydrogenation.Dioxime precursor, H₂, Pd/C catalystAllows for carbon-substituted piperazines, stereoselective. nih.gov
Palladium-Catalyzed CyclizationModular synthesis coupling diamines with propargyl units to form the heterocyclic ring.Diamine, Propargyl unit, Palladium catalystHigh control over substitution patterns. organic-chemistry.org

Methods for Incorporating Trifluoromethylphenyl Moieties

The introduction of a trifluoromethylphenyl group is a critical step in the synthesis of many modern pharmaceuticals due to the unique electronic and metabolic properties conferred by the trifluoromethyl (CF₃) group. nih.govnih.govresearchgate.net This moiety can be incorporated either by starting with a precursor that already contains the trifluoromethylphenyl group or by adding the CF₃ group to a phenyl ring at a later stage.

For N-arylpiperazines, transition-metal-catalyzed cross-coupling reactions are standard. The Buchwald–Hartwig amination, which uses a palladium catalyst, is highly effective for coupling an aryl halide (e.g., 1-bromo-2-(trifluoromethyl)benzene) with piperazine. nih.gov Similarly, the Ullmann–Goldberg reaction, which is copper-catalyzed, can achieve the same transformation. nih.gov Aromatic nucleophilic substitution (SNAr) is also feasible if the aromatic ring is sufficiently electron-deficient. nih.govmdpi.com

Alternatively, direct trifluoromethylation of a phenylpiperazine scaffold can be achieved. Modern methods utilize radical chemistry, employing stable trifluoromethyl radical sources that can react with heterocycles under mild conditions. nih.gov For example, sodium triflinate (CF₃SO₂Na) in the presence of an oxidant can generate trifluoromethyl radicals, which then add to the aromatic ring at its innately reactive positions. nih.gov This approach is valuable for late-stage functionalization.

Advanced Synthetic Approaches to Phenethylpiperazine Scaffolds

Beyond established methods, advanced synthetic strategies are being developed to create more complex and stereochemically defined phenethylpiperazine analogues. These techniques focus on controlling stereochemistry and enabling novel functionalization of the molecule.

Stereoselective Synthesis of Enantiomeric Forms

While this compound is achiral, many of its structural analogues possess stereocenters, and their biological activity is often dependent on a specific enantiomer. nih.gov The development of asymmetric syntheses to produce enantiomerically pure piperazines is therefore a significant area of research.

One powerful strategy involves the diastereoselective nucleophilic addition of a trifluoromethyl source, such as the Ruppert-Prakash reagent (TMSCF₃), to chiral α-amino sulfinylimines. researchgate.net This approach allows for the creation of stereochemically defined piperazines bearing a trifluoromethyl group adjacent to a phenyl group on the piperazine ring. researchgate.net Other methods include the asymmetric hydrogenation of pyrazine (B50134) precursors using chiral iridium catalysts, which can produce a variety of chiral piperazines with high enantioselectivity. researchgate.net

Syntheses can also begin from the "chiral pool," using readily available, enantiopure starting materials like amino acids. rsc.org For instance, L-proline can be used to synthesize homochiral bicyclic piperazines, and other amino acids can be elaborated into dipeptides that are then cyclized and reduced to form chiral diketopiperazines, which serve as precursors to enantiopure piperazines. rsc.org For complex chiral targets, chemoenzymatic routes that use lipase-mediated kinetic resolution can separate enantiomers of key intermediates, which are then carried forward to the final product. nih.govresearchgate.net

Novel Functionalization Techniques for the Phenethyl Linker

Modifying the phenethyl linker that connects the trifluoromethylphenyl ring to the piperazine core offers a route to new analogues with potentially different properties. Traditional synthetic methods often require building these modifications from simple starting materials. However, modern C–H functionalization techniques provide powerful tools for the late-stage modification of complex molecules.

A notable example applicable to the phenethyl scaffold is palladium-catalyzed meta-C–H functionalization. nih.gov This strategy uses a removable directing group, such as an oxime ether, attached to the hydroxyl group of a phenylethyl alcohol derivative. In the presence of a palladium catalyst and a norbornene mediator, functionalization (e.g., arylation) occurs specifically at the meta position of the phenyl ring, a position that is often difficult to access selectively. nih.gov After the reaction, the directing group can be removed, revealing the functionalized alcohol, which can then be converted to the corresponding phenethylpiperazine. This approach provides a "one stone two birds" strategy for accessing both meta-substituted alcohols and their related hydroxylamine (B1172632) derivatives. nih.gov Such advanced methods allow for the diversification of the phenethyl scaffold at a late stage in the synthesis, which is highly valuable for creating libraries of related compounds.

Chemical Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of two key precursors: piperazine and a reactive derivative of 2-(trifluoromethyl)phenylethane, typically 2-(trifluoromethyl)phenethyl bromide.

Piperazine: Piperazine is an industrial chemical produced on a large scale. Common manufacturing processes include the ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine (B43304) at high temperatures and pressures. These reactions primarily produce ethylenediamine, with piperazine being a significant byproduct that is separated from the product stream.

Preparation of Trifluoromethyl-Substituted Phenyl Ethyl Derivatives

One common approach begins with a commercially available trifluoromethyl-substituted benzene (B151609) derivative, such as 2-(trifluoromethyl)benzaldehyde (B1295035) or 2-(trifluoromethyl)benzoic acid. From the aldehyde, a Wittig reaction or a Horner-Wadsworth-Emmons reaction can be employed to introduce the two-carbon chain, followed by reduction of the resulting double bond. Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, converted to a halide (e.g., a bromide), and then used in a chain-extension reaction, for instance, with a cyanide nucleophile followed by reduction.

Another strategy involves the direct trifluoromethylation of a pre-formed phenyl ethyl structure, although this can sometimes lead to issues with regioselectivity. More advanced methods focus on building the trifluoromethylated ring system itself. For example, condensation reactions can be utilized, such as the reaction between an arylhydrazine and an ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate to form trifluoromethyl-substituted pyrazole (B372694) derivatives, which can then be further modified. bibliomed.org

A notable method for creating trifluoromethyl-substituted heterocycles, which can be adapted for aromatic systems, involves the use of in situ generated trifluoromethyl diazomethane (B1218177) (F3CCHN2). acs.org This reagent can react with salicylaldehyde (B1680747) derivatives, for example, in the presence of a Lewis acid to form 3-trifluoromethyl-substituted benzofuranols. acs.org The choice of Lewis acid can significantly impact the reaction yield, as demonstrated in the synthesis of 3-trifluoromethyl-2,3-dihydrobenzofuran-2-ol.

EntryLewis AcidYield (%)
1ZrCl₄18
2TiCl₄31
3BF₃·OEt₂71
4SnCl₄25
5Sc(OTf)₃20

This table illustrates the effect of different Lewis acids on the yield of a homologation reaction to form a trifluoromethyl-substituted heterocycle, a reaction type relevant to the synthesis of complex fluorinated molecules. Data sourced from Organic Letters, 2011. acs.org

Once the 2-(trifluoromethyl)phenylethanol or a related derivative like 2-(trifluoromethyl)phenylacetonitrile (B128601) is obtained, it can be converted into a suitable electrophile, such as 2-(2-(trifluoromethyl)phenyl)ethyl methanesulfonate (B1217627) or 1-(2-bromoethyl)-2-(trifluoromethyl)benzene, ready for coupling with the piperazine core.

Synthesis of Piperazine Core Intermediates for Coupling Reactions

The piperazine ring is a fundamental component, and its synthesis and functionalization are well-established. researchgate.net For the synthesis of monosubstituted piperazines like the target compound, two primary strategies are employed: building the piperazine ring from acyclic precursors or functionalizing a pre-existing piperazine molecule. researchgate.netacgpubs.org

The construction of the piperazine ring often involves the cyclization of a diamine precursor. researchgate.net For instance, a common industrial method involves the reaction of ethanolamine with ammonia (B1221849) over a catalyst. For more complex or substituted piperazines, a modular synthesis might involve the palladium-catalyzed cyclization of a propargyl unit with a diamine component. organic-chemistry.org Another approach utilizes the ring-opening of chiral aziridines derived from natural amino acids, which allows for the creation of enantiomerically pure piperazine derivatives. rsc.org

However, for creating N-monosubstituted piperazines, the direct functionalization of piperazine is often more straightforward. The main challenge lies in achieving mono-alkylation, as the second nitrogen atom can also react, leading to undesired disubstituted products. To circumvent this, one nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn). The remaining free N-H can then be reacted with the trifluoromethyl-substituted phenethyl electrophile. The final step involves the deprotection of the second nitrogen atom.

A more streamlined approach avoids the protection-deprotection sequence altogether. A simplified, one-pot synthetic procedure has been developed for preparing a wide range of monosubstituted piperazines. nih.gov This method utilizes a protonated piperazine, such as piperazine hydrochloride or acetate, which deactivates one nitrogen atom, allowing the other to react selectively. nih.gov The reaction is often facilitated by heterogeneous catalysts, such as metal ions supported on polymeric resins, which also simplifies product purification. nih.gov This method provides a direct route to an intermediate like piperazine itself, ready for coupling, or can be used to directly synthesize the final product by reacting piperazine with the appropriate phenethyl derivative.

Optimization of Reaction Conditions and Yields in Scalable Synthesis Research

Transitioning a synthetic route from a laboratory setting to a larger, scalable process requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and efficiency. For the synthesis of this compound and its analogues, this involves fine-tuning parameters such as solvent, base, temperature, and catalyst.

A key reaction in this synthesis is the N-arylation or N-alkylation of the piperazine core. Research into related N-arylpiperazine syntheses provides a model for optimization. For example, in the synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine, various reaction conditions were tested for the coupling of N-methylpiperazine with 1,3,5-trifluorobenzene. google.com The study systematically evaluated different bases and solvents to identify the optimal combination for achieving the highest yield.

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Dioxane10010
2Cs₂CO₃Dioxane10025
3NaOtBuDioxane10040
4KHMDSDioxane10099
5KHMDSToluene10099
6KHMDSTHF6599
7LiHMDSTHF6599
8NaHMDSTHF6599

This table shows the optimization of an N-arylation reaction, demonstrating how the choice of base and solvent dramatically affects product yield. Such studies are crucial for developing scalable synthetic routes. Data adapted from patent WO2017137048A1. google.com

The results indicate that strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) are highly effective, providing nearly quantitative yields in various solvents, including tetrahydrofuran (B95107) (THF) at a lower temperature of 65 °C. google.com This type of systematic screening is essential for developing a robust and scalable process for the final coupling step in the synthesis of this compound.

Furthermore, advancements in reaction technology are being explored to improve scalability. This includes the shift from traditional batch reactors to continuous flow systems, potentially incorporating microwave reactors. nih.gov Flow chemistry can offer superior heat and mass transfer, better reaction control, and increased safety, which are all critical advantages for large-scale production. A scalable synthesis of piperazines has also been demonstrated using visible-light irradiation in combination with aluminum organometallics, showcasing how novel catalytic systems can enable efficient and rapid production. researchgate.net

Pharmacological Characterization of 1 2 Trifluoromethyl Phenethyl Piperazine in Preclinical Investigations

Molecular Target Engagement and Receptor Binding Profiles

Extensive searches of publicly available scientific literature and databases did not yield any specific preclinical data on the molecular target engagement and receptor binding profiles of 1-[2-(Trifluoromethyl)phenethyl]piperazine. While research exists for structurally related compounds, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), this information cannot be extrapolated to accurately describe the pharmacological characteristics of the specific compound .

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3)

No peer-reviewed studies detailing the direct interaction of this compound with serotonergic receptors were identified. Consequently, its agonistic or antagonistic activity, as well as its binding affinity and selectivity for various 5-HT receptor subtypes, remains uncharacterized in the available scientific literature.

Agonistic and Antagonistic Activity Assessment

There is no available data from functional assays or other preclinical investigations to determine whether this compound acts as an agonist or antagonist at any of the specified serotonergic receptors.

Binding Affinity and Selectivity Studies

Information regarding the binding affinity (e.g., Ki, IC50 values) and selectivity of this compound for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, or 5-HT3 receptors is not available in the public domain.

Interactive Data Table: Serotonergic Receptor Binding Profile of this compound

Receptor Subtype Binding Affinity (Ki, nM) Functional Activity
5-HT1A Data Not Available Data Not Available
5-HT1B Data Not Available Data Not Available
5-HT1D Data Not Available Data Not Available
5-HT2A Data Not Available Data Not Available
5-HT2C Data Not Available Data Not Available

Modulation of Monoamine Transporters (e.g., Serotonin (B10506) Transporter (SERT), Dopamine (B1211576) Transporter, Norepinephrine (B1679862) Transporter)

No preclinical research was found that investigates the modulatory effects of this compound on the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

Neurotransmitter Reuptake Inhibition Research

There are no published studies that have assessed the potential of this compound to inhibit the reuptake of serotonin, dopamine, or norepinephrine. Therefore, its IC50 or Ki values for these transporters are unknown.

Neurotransmitter Release Augmentation Investigations

Scientific literature lacks any investigations into whether this compound can augment the release of monoamine neurotransmitters.

Interactive Data Table: Monoamine Transporter Interaction Profile of this compound

Transporter Reuptake Inhibition (IC50/Ki, nM) Neurotransmitter Release
Serotonin (SERT) Data Not Available Data Not Available
Dopamine (DAT) Data Not Available Data Not Available

Interactions with Other Neurotransmitter Systems (e.g., Dopamine, Norepinephrine, Acetylcholine)

Dopamine (DA): Preclinical studies have shown that TFMPP can modulate the dopaminergic system. Research indicates that TFMPP increases the release of dopamine in brain regions such as the substantia nigra, striatum, and limbic forebrain. esmed.org This effect is supported by observations of accumulated dopamine metabolites. esmed.org In the ventral tegmental area, TFMPP has been observed to produce a maximal inhibition of the basal activity of dopamine neurons. esmed.org Some reports suggest that TFMPP and its analogues share an ability with other substances to evoke monoamine release, which can lead to dangerous synergistic effects when co-administered. esmed.org However, other pharmacological assessments have found that TFMPP has no significant effect on dopamine reuptake or efflux, attributing its primary actions to the serotonin system. wikipedia.org

Norepinephrine (NE): The influence of trifluoromethylphenylpiperazine derivatives on the norepinephrine system is also noted. TFMPP has been reported to affect both the release and uptake of monoaminergic neurotransmitters, including norepinephrine. esmed.orgresearchgate.net In one study, TFMPP was found to decrease epinephrine (B1671497) content in the rat hypothalamus. esmed.org As with dopamine, other studies have reported no direct effects on norepinephrine reuptake or efflux, indicating that its influence may be indirect or context-dependent. wikipedia.org

Acetylcholine (B1216132) (ACh): The cholinergic system is also modulated by this class of compounds. A key study investigated the effect of TFMPP on the release of acetylcholine from guinea pig hippocampal synaptosomes. nih.gov The results demonstrated that TFMPP inhibited the potassium-evoked release of [3H]acetylcholine in a dose-dependent manner, with a calculated half-maximal inhibitory concentration (IC50) of 81.8 µM. nih.gov This inhibitory action was mimicked by other serotonin receptor agonists, suggesting the effect is mediated through serotonergic pathways that modulate cholinergic neurons. nih.gov

Engagement with Non-Classical Targets (e.g., Neurokinin 1 (NK1) Receptors, Muscarinic Receptors)

Beyond classical monoaminergic systems, the structural motifs present in this compound are found in ligands for other significant, non-classical therapeutic targets.

Neurokinin 1 (NK1) Receptors: The trifluoromethylphenyl group is a key pharmacophore in many potent and selective antagonists of the Neurokinin 1 (NK1) receptor. While direct binding data for TFMPP at the NK1 receptor is not prominent, numerous advanced clinical candidates and approved drugs feature this moiety. The NK1 receptor is the primary receptor for the neuropeptide Substance P and is implicated in pain, inflammation, and mood disorders. The presence of the trifluoromethyl group is often crucial for achieving high binding affinity and favorable pharmacokinetic properties in NK1 antagonists. This suggests that the broader chemical class to which this compound belongs has structural precedent for interaction with the NK1 receptor system.

Muscarinic Receptors: In the reviewed scientific literature, there is a lack of significant data detailing the direct binding or functional modulation of muscarinic acetylcholine receptors by this compound or its close analogue, TFMPP. Further investigation would be required to characterize any potential interactions with this receptor system.

Enzymatic Activity Modulation by this compound and Its Derivatives

Derivatives of the trifluoromethylphenylpiperazine scaffold have been explored for their potential to inhibit various enzymes, indicating a broader therapeutic potential for this chemical class.

Phosphodiesterase (PDE) Inhibition (e.g., PDE4B, PDE10A)

Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides (cAMP and cGMP), playing a critical role in signal transduction. researchgate.net PDE4 and PDE10A are notable targets for inflammatory and neurological disorders, respectively. nih.govfrontiersin.org While the piperazine (B1678402) ring is a common feature in some PDE inhibitors, specific preclinical data linking this compound or its close analogues directly to potent inhibition of PDE4B or PDE10A is not extensively available in the current literature. Further screening would be necessary to determine the activity profile of this compound class against the PDE superfamily.

Dipeptidyl Peptidase 4 (DPP-4) Enzyme Inhibition Studies

DPP-4 inhibitors are a class of oral antidiabetic agents that work by preventing the degradation of incretin (B1656795) hormones, which helps to regulate blood glucose levels. srce.hr The piperazine scaffold has been utilized in the design of DPP-4 inhibitors. A study on the synthesis of piperazine sulfonamides identified compounds with modest DPP-4 inhibitory activity. srce.hrsrce.hr In this series, various substituted sulfonyl chlorides were reacted with piperazine, including 4-(trifluoromethyl)phenylsulfonyl chloride. srce.hr The resulting compounds showed inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol L⁻¹. srce.hr Structure-activity relationship findings from this study indicated that the presence of electron-withdrawing groups, such as the trifluoromethyl group, on the phenyl ring influenced the inhibitory potential. srce.hrsrce.hr

Carbonic Anhydrase (CA) Inhibitory Effects

Carbonic anhydrases are metalloenzymes involved in crucial physiological processes, including pH regulation, and their inhibition has therapeutic applications. mdpi.com The piperazine scaffold has been incorporated into dual inhibitors targeting both P-glycoprotein (P-gp) and the tumor-associated isoform human carbonic anhydrase XII (hCA XII). mdpi.com Although the specific analogues in that study did not feature a trifluoromethylphenyl moiety, it establishes the utility of the piperazine ring in designing CA inhibitors. Direct investigation of this compound and its derivatives against various CA isoforms would be needed to ascertain their inhibitory profile.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies of trifluoromethylphenylpiperazine analogues have provided valuable insights into how molecular modifications influence biological activity at various targets.

One study explored a series of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) as inhibitors of human Equilibrative Nucleoside Transporters (ENTs). frontiersin.orgpolyu.edu.hk This research highlighted the importance of substitutions on the phenylpiperazine moiety. The presence of a halogen substituent on the phenyl ring attached to the piperazine was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk The data from selected compounds in this study demonstrates how modifications affect potency and selectivity. frontiersin.org

CompoundModification vs. ParentIC₅₀ ENT1 (µM)IC₅₀ ENT2 (µM)Selectivity (ENT1/ENT2)
FPMINT (Parent)N/A~10~2~5
Compound 2bN-naphthalene replaced with N-(m-methylphenyl)12.682.954.3
Compound 3bN-naphthalene replaced with N-(m-chlorophenyl); 2-fluorophenyl replaced with phenyl1.65> 100> 60 (ENT1 selective)
Compound 3cN-naphthalene replaced with N-(m-methylphenyl); 2-fluorophenyl replaced with phenyl2.380.574.17

Data derived from a study on FPMINT analogues. frontiersin.org

Another area of SAR exploration involves hybrid analogues containing structural elements of both TFMPP and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP). nih.gov A study of these disubstituted piperazines found that most new analogues displayed significant binding to 5-HT2B receptors but, unlike TFMPP, did not show significant affinity for 5-HT1 receptor subtypes. nih.gov Only one isomer, which combined the 3-TFMPP and 3,4-MDBP structures, retained affinity comparable to TFMPP at 5-HT1A receptors, with a Ki of 188 nmol/L. nih.gov This indicates that N,N-disubstitution on the piperazine ring can dramatically alter the receptor binding profile, shifting activity away from 5-HT1 receptors.

Influence of Trifluoromethyl Group Position and Substitution on Receptor Affinity and Functional Selectivity

The position of the trifluoromethyl (CF3) group on the phenyl ring is a critical determinant of a ligand's pharmacological profile, influencing both its binding affinity and functional activity at various receptors. The CF3 group's strong electron-withdrawing nature and lipophilicity can significantly alter interactions with receptor binding pockets. mdpi.com

While direct comparative data for this compound is scarce, research on the simpler trifluoromethylphenylpiperazine (TFMPP) series, which lacks the ethyl linker, offers some insights. For instance, 1-(3-trifluoromethylphenyl)piperazine (m-TFMPP) is a well-characterized serotonergic agent with notable affinity for several 5-HT receptor subtypes, acting as an agonist at 5-HT1B and 5-HT2C receptors. nih.govnih.gov The pharmacological profiles of the ortho- (2-CF3) and para- (4-CF3) isomers are less extensively detailed but are understood to be distinct, highlighting that even a minor shift in the substituent's position can drastically alter receptor selectivity and potency.

For the phenethylpiperazine scaffold, the introduction of the CF3 group at the ortho position in this compound would be expected to impose specific steric and electronic effects. These could favor or hinder binding to particular receptors compared to its meta and para-substituted counterparts. The ortho-substitution may influence the preferred conformation of the side chain, potentially enhancing selectivity for certain receptor topographies. However, without direct experimental binding data, this remains speculative.

Impact of Phenethyl Chain Length and Modifications on Biological Activity

The two-carbon ethyl linker between the trifluoromethylphenyl moiety and the piperazine ring is a key structural feature. This phenethyl chain provides significant conformational flexibility compared to analogs where the phenyl ring is directly attached to the piperazine. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for optimal interaction with the binding sites of different receptors.

Structure-activity relationship studies on other classes of piperazine derivatives consistently show that the length and nature of the linker chain are pivotal for biological activity. Modifying the chain length—for example, shortening it to a single methylene (B1212753) group (a benzyl (B1604629) linker) or extending it—alters the distance between the aromatic ring and the distal nitrogen of the piperazine. This distance is often a critical parameter for affinity at aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.

Furthermore, modifications to the ethyl chain itself, such as the introduction of hydroxyl or other functional groups, would be expected to change the compound's polarity and hydrogen-bonding capabilities, thereby impacting its receptor interaction profile. For example, in a related series, modifications to a phenoxy-phenylethyl linker attached to a trifluoromethylphenyl-piperazine moiety resulted in compounds with micromolar affinity for the serotonin transporter (SERT). nih.gov This underscores the significant role the linker plays in determining the ultimate pharmacological target and potency.

Investigation of Piperazine Ring Substitutions on Pharmacological Profiles

The piperazine ring is a common scaffold in medicinal chemistry, in part because its two nitrogen atoms (N1 and N4) provide points for structural diversification. nih.gov In this compound, the N1 position is occupied by the 2-(trifluoromethyl)phenethyl group. The secondary amine at the N4 position is a prime site for substitution, which can profoundly modulate the compound's pharmacological properties.

Introducing various substituents at the N4 position can alter the molecule's basicity, lipophilicity, and steric bulk, leading to changes in receptor affinity, selectivity, and functional activity. For instance, adding small alkyl groups, aromatic rings, or more complex heterocyclic systems to the N4 position can fine-tune the compound's interaction with a range of receptors. Optimization studies on other piperazine-containing agents have shown that such substitutions are key to achieving desired potency and selectivity for targets like influenza A virus hemagglutinin or various CNS receptors. nih.gov

In the absence of specific studies on N-substituted derivatives of this compound, its potential for modification represents a significant area for future research to explore and optimize its biological activity.

Elucidation of Pharmacophore Models

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. For piperazine-based ligands, typical pharmacophore models often include features such as a basic nitrogen atom (from the piperazine ring), one or more hydrophobic/aromatic regions, and potentially hydrogen bond donors or acceptors. nih.govnih.gov

No specific pharmacophore model for this compound has been published. However, a hypothetical model can be inferred from its structure and comparison to other aminergic receptor ligands. Key features would likely include:

An ionizable (basic) nitrogen atom located within the piperazine ring, which is crucial for forming ionic interactions with acidic residues (e.g., aspartic acid) in the binding sites of many GPCRs.

An aromatic/hydrophobic region provided by the trifluoromethyl-substituted phenyl ring.

A second hydrophobic feature or vector defined by the phenethyl linker.

The trifluoromethyl group itself, acting as a potent hydrophobic and electron-withdrawing feature that would occupy a specific sub-pocket in a target receptor.

The spatial relationship between the basic nitrogen and the aromatic ring, dictated by the flexible phenethyl linker, would be a critical component of such a model. Computational studies would be required to define the optimal distances and angles between these features for high-affinity binding to specific molecular targets.

In Vitro Pharmacological Investigations of 1 2 Trifluoromethyl Phenethyl Piperazine

Receptor Binding Assays and Radioligand Displacement Studies in Cellular and Tissue Preparations

A thorough review of scientific databases and literature reveals a lack of published studies detailing the receptor binding profile of 1-[2-(Trifluoromethyl)phenethyl]piperazine. Consequently, there is no available data from radioligand displacement assays that would define its affinity (e.g., Kᵢ or IC₅₀ values) for any specific G-protein coupled receptors (GPCRs), ion channels, transporters, or enzymes. While research has been conducted on structurally related compounds, such as trifluoromethylphenylpiperazine (TFMPP) isomers, this data cannot be accurately extrapolated to the phenethyl derivative. nih.govnih.gov

Table 4.1: Receptor Binding Affinity of this compound

Receptor/Target Tissue/Cell Preparation Radioligand Kᵢ (nM) IC₅₀ (nM) Reference

Functional Assays for Agonist, Partial Agonist, and Antagonist Efficacy

In line with the absence of receptor binding data, there are no published reports on the functional activity of this compound. Standard functional assays, such as those measuring cyclic adenosine (B11128) monophosphate (cAMP) accumulation, calcium mobilization, or other second messenger responses, have not been described for this compound in the scientific literature. Therefore, its efficacy as a potential agonist, partial agonist, or antagonist at any receptor remains uncharacterized.

Table 4.2: Functional Efficacy of this compound

Assay Type Cell Line/System Receptor Target Activity (Agonist, Antagonist, etc.) EC₅₀/IC₅₀ (nM) Reference

Cellular Mechanisms of Action Research

Modulation of Intracellular Signaling Cascades

No studies have been published that investigate the effects of this compound on intracellular signaling cascades. Research into its potential modulation of pathways such as MAP kinase, PI3K/Akt, or others has not been reported.

Induction of Apoptotic Pathways and Mitotic Arrest in Specific Cell Lines

There is no available scientific literature or experimental data concerning the effects of this compound on the induction of apoptotic pathways or mitotic arrest in any cell lines.

Effects on Neurotransmitter Turnover and Homeostasis in Cultured Neurons

The impact of this compound on neurotransmitter systems remains unexplored. No in vitro studies using cultured neurons or synaptosomes to assess its effects on neurotransmitter synthesis, release, reuptake, or metabolism have been published. While studies on the related compound p-amino-phenethyl-m-trifluoromethylphenyl piperazine (B1678402) (PAPP) have shown serotonergic agonist activity in nematodes, these findings are specific to that derivative and organism. nih.gov

In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Inhibition

There are no specific published studies on the in vitro metabolic stability of this compound in human or animal liver microsomes or other metabolic systems. Similarly, data regarding its potential to inhibit or induce cytochrome P450 (CYP) enzymes is not available. While general studies on the metabolism and CYP inhibition of other piperazine derivatives exist, this information is not specific to the compound . nih.govnih.govnih.govbiomolther.orgmdpi.com

Table 4.4: In Vitro Metabolic Profile of this compound

Parameter System (e.g., HLM, MLM) Value Reference
Metabolic Half-life (t½) Data Not Available N/A N/A
Intrinsic Clearance (CLᵢₙₜ) Data Not Available N/A N/A
CYP450 Inhibition IC₅₀ (µM)
CYP1A2 Data Not Available N/A N/A
CYP2C9 Data Not Available N/A N/A
CYP2C19 Data Not Available N/A N/A
CYP2D6 Data Not Available N/A N/A

Microsomal Stability Studies (e.g., Human and Rodent Liver Microsomes)

There is no published data on the microsomal stability of this compound in either human or rodent liver microsomes. Such studies are crucial in early drug discovery to predict the metabolic clearance and half-life of a compound in the body. Typically, these studies would involve incubating the compound with liver microsomes and measuring its disappearance over time to determine parameters like intrinsic clearance (CLint) and half-life (t1/2). Without these studies, the metabolic fate of this compound remains unknown.

Cytochrome P450 (CYP) Isoform Inhibition Screening

Information regarding the inhibitory potential of this compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is not available. CYP inhibition screening is a critical step in assessing the potential for a compound to cause drug-drug interactions. This is typically evaluated by determining the half-maximal inhibitory concentration (IC50) values against the activity of specific CYP isoforms. The absence of this data means that the risk of this compound altering the metabolism of co-administered drugs cannot be assessed.

Identification of Primary Metabolites in In Vitro Systems

No studies have been published that identify the primary metabolites of this compound in in vitro systems like liver microsomes or hepatocytes. Metabolite identification is essential for understanding the biotransformation pathways of a new chemical entity and for identifying potentially active or toxic metabolites. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for this purpose. The metabolic pathways of this compound have yet to be elucidated.

Preclinical in Vivo Pharmacological Evaluation of 1 2 Trifluoromethyl Phenethyl Piperazine

Neuropharmacological Effects in Animal Models

Assessment of Behavioral Phenotypes (e.g., locomotor activity, anxiety-related behaviors, antidepressant-like effects)

Neurochemical Alterations in Brain Regions via Microdialysis or Tissue Analysis

Specific data from microdialysis or brain tissue analysis to determine the neurochemical alterations induced by 1-[2-(Trifluoromethyl)phenethyl]piperazine are not presently available. Studies on related piperazine (B1678402) compounds have investigated their effects on neurotransmitter systems, but direct evidence for the neurochemical profile of this compound is lacking.

Efficacy in Specific Disease Models

Antiparasitic Activity in Helminth Models (e.g., larval migration assays, efficacy in infected animal models)

There is currently no published research evaluating the antiparasitic activity of this compound in helminth models. While a related compound, p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), has demonstrated anthelmintic properties, the efficacy of this compound in this regard has not been reported. nih.gov

Potential as Antitumor Agents in Preclinical Cancer Models (e.g., in vitro cytotoxicity, in vivo efficacy in xenograft/syngeneic models)

The potential of this compound as an antitumor agent has not been investigated in preclinical cancer models. There are no available studies on its in vitro cytotoxicity against cancer cell lines or its in vivo efficacy in xenograft or syngeneic models.

Investigation in Models of Neurological and Psychiatric Disorders

While piperazine derivatives, as a class of compounds, have been explored for their potential in treating various neurological and psychiatric disorders, specific investigations into the efficacy of this compound in animal models of these conditions have not been documented in the available scientific literature. silae.itnih.gov

Pharmacokinetic Characterization in Preclinical Species

The preclinical pharmacokinetic evaluation of a new chemical entity is a critical step in drug discovery, providing essential information about how a potential drug is absorbed, distributed throughout the body, metabolized, and excreted (ADME). These studies are fundamental to predicting the compound's behavior in humans and establishing a potential therapeutic window.

Research Methodologies for Absorption, Distribution, and Excretion Studies

The investigation of a compound's absorption, distribution, and excretion typically involves the administration of the substance to preclinical species, most commonly rodents (such as rats and mice) and non-rodents (such as dogs or non-human primates). To facilitate detection and quantification, the compound is often radiolabeled, for instance with Carbon-14 (¹⁴C).

Absorption: To assess oral absorption, the compound is administered via oral gavage. Blood samples are then collected at multiple time points to determine the rate and extent of its entry into the systemic circulation. For compounds with low oral bioavailability, alternative routes such as intravenous (IV) administration are used as a baseline to calculate absolute bioavailability. In vitro models, such as Caco-2 cell monolayers, can also be used to predict intestinal permeability.

Distribution: Understanding where a compound travels in the body is key. Tissue distribution studies are conducted by administering the compound and subsequently analyzing its concentration in various tissues and organs (e.g., brain, liver, kidneys, muscle, and fat) at different time points. Whole-body autoradiography is a technique that can provide a visual representation of the compound's distribution in a cross-section of an animal model. Studies also investigate plasma protein binding, as only the unbound fraction of a drug is typically pharmacologically active. Techniques like equilibrium dialysis or ultrafiltration are commonly employed for this purpose. For compounds targeting the central nervous system, assessing brain penetration and the brain-to-plasma concentration ratio is of particular importance.

Excretion: Excretion studies aim to identify the routes by which the compound and its metabolites leave the body. Following administration, urine, feces, and sometimes bile are collected over an extended period (e.g., up to 168 hours) to quantify the amount of the administered dose that is excreted. Mass balance studies, using a radiolabeled version of the compound, are the gold standard for determining the total recovery of the administered radioactivity. These studies reveal the primary route of elimination (renal or fecal) and can indicate the extent of metabolism. For instance, studies on the related compound 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in rats have shown that it is extensively metabolized, with the primary metabolite being p-Hydroxy-TFMPP, and the majority of the dose is excreted in the urine within 48 hours, largely as a glucuronide conjugate.

Analytical and Spectroscopic Characterization Techniques for 1 2 Trifluoromethyl Phenethyl Piperazine Research

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for separating 1-[2-(Trifluoromethyl)phenethyl]piperazine from impurities and for its quantitative determination. The choice of method depends on the specific analytical goal, whether it be purity assessment, isolation, or trace-level detection.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quality control of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach. A C18 column is frequently employed, providing excellent separation of the compound from related substances.

A typical HPLC method for the analysis of similar piperazine (B1678402) derivatives involves a mobile phase consisting of a mixture of an aqueous buffer (e.g., sodium hexylammonium phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of impurities with different polarities. Detection is commonly performed using a UV detector, as the aromatic ring in the molecule allows for strong absorbance at specific wavelengths. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards with known concentrations, allowing for the precise determination of the amount of this compound in a sample.

Table 1: Illustrative HPLC Parameters for Piperazine Derivative Analysis

Parameter Typical Condition
Column C18, 4.6 mm x 250 mm, 10 µm
Mobile Phase A: Sodium hexylammonium phosphate (B84403) bufferB: Acetonitrile
Gradient Time-dependent variation of A and B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Column Temperature | 35°C |

Gas Chromatography-Mass Spectrometry (GC-MS) with Appropriate Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. However, due to the presence of the secondary amine in the piperazine ring, this compound may exhibit poor chromatographic peak shape and thermal instability. To overcome these limitations, derivatization is often employed.

A common derivatization strategy involves the acylation of the secondary amine with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. This process replaces the active hydrogen on the nitrogen atom with a nonpolar group, increasing the volatility and thermal stability of the analyte, and improving its chromatographic behavior.

The mass spectrum of the derivatized compound provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification. It is important to note that regioisomers of trifluoromethylphenylpiperazines can produce identical mass spectra, making chromatographic separation crucial for their differentiation. For a related compound, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), characteristic mass-to-charge ratios (m/z) in its mass spectrum include 188, 230, 172, and 145, which can be used for comparative purposes in the analysis of its isomers. researchgate.net

Ultra High-Performance Liquid Chromatography (UHPLC) Coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS)

Ultra High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and higher resolution compared to conventional HPLC. When coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS), it becomes a formidable tool for the comprehensive analysis of this compound.

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. This results in sharper peaks and improved separation efficiency, which is particularly beneficial for resolving closely related impurities. The DAD provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment.

The coupling of UHPLC to a mass spectrometer provides an additional layer of analytical specificity. The MS detector can confirm the molecular weight of the parent compound and its impurities, and tandem MS (MS/MS) can be used to obtain structural information through fragmentation analysis. This combination is invaluable for impurity profiling and for the analysis of the compound in complex matrices.

Spectroscopic Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular structure.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. The signals corresponding to the aromatic protons of the trifluoromethylphenethyl group and the protons of the piperazine ring can be assigned based on their chemical shifts and multiplicities.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of each signal is indicative of its electronic environment. This technique is crucial for confirming the number and types of carbon atoms present in the compound. While specific data for the free base is not readily available in the public domain, spectral data for the dihydrochloride (B599025) salt of this compound is documented in spectral databases. spectrabase.com

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this moiety. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. The chemical shift of the CF₃ group provides information about its electronic environment on the aromatic ring. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in a distinct region of the ¹⁹F NMR spectrum, generally between -50 and -70 ppm. wikipedia.org

Table 2: Expected NMR Data Characteristics for this compound

Nucleus Expected Chemical Shift Regions (ppm) Key Information Provided
¹H Aromatic region (phenyl protons)Aliphatic region (phenethyl and piperazine protons) Proton environment and connectivity
¹³C Aromatic and aliphatic regions Carbon skeleton and functional groups

| ¹⁹F | -50 to -70 | Presence and electronic environment of the CF₃ group |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of this compound, which in turn allows for the unambiguous determination of its elemental composition. HRMS instruments can measure mass-to-charge ratios to a very high degree of accuracy (typically to four or five decimal places).

This high accuracy enables the differentiation between compounds that may have the same nominal mass but different elemental formulas. In addition to providing the molecular formula, HRMS can be used to study the fragmentation patterns of the molecule. By analyzing the accurate masses of the fragment ions, it is possible to deduce the structural components of the parent molecule, further confirming its identity. This technique is particularly useful in confirming the successful synthesis of new chemical entities and in identifying unknown impurities. The combination of high-resolution mass measurements and MS/MS fragmentation data is crucial for the unequivocal structural characterization of piperazine derivatives. nih.gov

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

For this compound, the spectra would be characterized by vibrations from the three main structural components: the piperazine ring, the phenethyl group, and the trifluoromethyl (CF₃) group. The FTIR and Raman spectra of the related compound 1-(m-(trifluoromethyl)phenyl)piperazine [TFMPP] have been recorded and analyzed, providing a basis for interpreting the spectra of its analogs. nih.gov

Key Vibrational Modes for this compound:

Piperazine Ring: The piperazine moiety exhibits characteristic vibrations including N-H stretching (if a secondary amine), C-H stretching, and ring "breathing" modes. scispace.com In a study on 1-(2-nitrophenyl)piperazine, the N-H stretching vibration was observed at 3173 cm⁻¹ in the IR spectrum. scispace.com

Aromatic Ring: The benzene (B151609) ring shows C-H stretching vibrations typically above 3000 cm⁻¹, along with C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent and are indicative of the substitution pattern.

Trifluoromethyl Group: The CF₃ group is expected to produce very strong and characteristic absorption bands in the infrared spectrum, typically in the 1100-1350 cm⁻¹ range, corresponding to C-F stretching vibrations. nih.gov

Aliphatic Chain: The ethyl linker (-CH₂-CH₂-) will contribute C-H stretching, bending, and rocking vibrations.

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectroscopy to assign vibrational bands accurately. nih.govscispace.comresearchgate.net By calculating the theoretical vibrational frequencies, a detailed interpretation of the experimental FTIR and Raman spectra can be achieved based on the potential energy distribution (PED). nih.gov

Table 1: Expected Vibrational Frequencies for this compound Based on Analog Data
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Piperazine (N-H)Stretching~3170-3450FTIR
Aromatic (C-H)Stretching~3000-3100FTIR/Raman
Aliphatic (C-H)Stretching~2850-2960FTIR/Raman
Aromatic (C=C)Stretching~1450-1600FTIR/Raman
Trifluoromethyl (C-F)Stretching~1100-1350FTIR

Advanced Structural Analysis

While spectroscopic methods provide valuable information about functional groups and connectivity, advanced techniques are required to determine the precise three-dimensional arrangement of atoms within the molecule.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material, which produces a unique diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise positions of each atom, as well as bond lengths and angles.

While a crystal structure for this compound is not publicly available, data from closely related structures, such as 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine, provide significant insight into the expected molecular geometry. nih.gov In the crystal structure of this analog, the piperazine ring adopts a stable chair conformation. nih.gov This is the most common and lowest energy conformation for piperazine and its derivatives. nih.gov

The analysis of such a structure for this compound would precisely define:

The conformation of the piperazine ring.

The bond lengths and angles of the entire molecule.

The dihedral angles between the piperazine ring and the trifluoromethylphenyl ring, indicating their relative orientation.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding or C-H⋯π interactions, which stabilize the crystal structure. nih.gov

Table 2: Illustrative Crystallographic Parameters Based on the Analog 1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine nih.gov
ParameterDescriptionObserved Value in Analog
Piperazine Ring ConformationThe 3D shape of the piperazine ringChair
Dihedral AngleAngle between the piperazine ring and the trifluoromethylphenyl ring68.30 (2)°
Crystal SystemThe symmetry system of the crystal latticeMonoclinic
Space GroupThe symmetry group of the crystalP2₁/n

Bioanalytical Method Development for Quantitative Research in Biological Matrices

To understand the pharmacokinetic and toxicological properties of this compound, robust bioanalytical methods are required to detect and quantify the compound in complex biological samples such as blood, urine, and plasma.

Optimization of Sample Preparation Techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Biological matrices contain numerous interfering substances (e.g., proteins, salts, lipids) that must be removed before analysis. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two common and effective sample preparation techniques.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. For a basic compound like this compound, the pH of the aqueous sample is adjusted to a basic pH (>9-10) to deprotonate the piperazine nitrogens, making the molecule neutral and more soluble in an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer containing the analyte is then collected, evaporated, and the residue is reconstituted for analysis. Studies on the related compound TFMPP have utilized LLE for its detection in rat urine. nih.gov

Table 3: Optimization Parameters for Sample Preparation Techniques
TechniqueKey ParameterOptimization Goal for this compound
Liquid-Liquid Extraction (LLE)pH of Aqueous PhaseAdjust to >9 to ensure the compound is in its neutral, extractable form.
Organic SolventSelect a solvent (e.g., ethyl acetate, hexane/isoamyl alcohol) that maximizes recovery.
Solid-Phase Extraction (SPE)Sorbent TypeUse a mixed-mode cation exchange or polymeric reversed-phase sorbent.
Wash SolventOptimize to remove interferences without eluting the analyte (e.g., acidic buffer, methanol).
Elution SolventSelect a solvent that effectively desorbs the analyte (e.g., ammoniated methanol).

Development of Quantitative Assays for Compound Detection in Complex Biological Samples

Once the sample is prepared, instrumental analysis is performed for quantification. The most common techniques are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of designer piperazines. nih.govnih.gov The compound is first vaporized and separated from other components on a chromatographic column before being fragmented and detected by a mass spectrometer. A systematic toxicological analysis procedure using full-scan GC/MS after LLE and acetylation has been successfully used to detect TFMPP and its metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the preferred method for bioanalytical quantification due to its high sensitivity and selectivity. The compound is separated by high-performance liquid chromatography (HPLC) and then detected. LC-MS operating in selected ion monitoring (SIM) mode has been used for the confirmation and quantification of TFMPP in urine specimens. nih.gov For quantitative assays, the method is typically validated for linearity, accuracy, precision, and limit of detection (LOD).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This method can be used if the compound is fluorescent or can be chemically derivatized with a fluorescent tag. An HPLC-FD method was developed for the simultaneous determination of N-benzylpiperazine (BZP) and TFMPP in rat plasma after derivatization, achieving low detection limits. nih.gov

Table 4: Comparison of Quantitative Assay Techniques
TechniquePrincipleAdvantagesConsiderations
GC-MSSeparation of volatile compounds followed by mass-based detection.Excellent separation efficiency, established libraries.May require derivatization for polar compounds.
LC-MS/MSLiquid-phase separation coupled with highly selective mass detection.High sensitivity and specificity, suitable for non-volatile compounds.Susceptible to matrix effects.
HPLC-FDLiquid-phase separation with detection based on fluorescence.Very high sensitivity for fluorescent compounds.Requires the analyte to be fluorescent or derivatized.

Electrochemical Detection Methods (e.g., Differential Pulse Voltammetry)

Electrochemical methods offer a sensitive and cost-effective alternative for the detection of electroactive compounds like aryl piperazines. These techniques measure the current resulting from the oxidation or reduction of a compound at an electrode surface as the potential is varied.

The piperazine moiety is known to be electrochemically active and can be oxidized at a suitable electrode, such as a glassy carbon electrode. researchgate.netsemanticscholar.org A voltammetric analysis of benzylpiperazine (BZP), a related compound, showed an oxidative peak at approximately +0.8 V. researchgate.net The oxidation process can be exploited for quantitative analysis using sensitive techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV).

Research on other aryl piperazines has demonstrated that DPV can achieve detection limits in the sub-micromolar range. researchgate.net For analysis in biological samples, this detection method would typically be coupled with a sample clean-up step, like SPE, or used as a detector for an HPLC system. researchgate.netsemanticscholar.org The development of such a method for this compound would involve optimizing parameters such as the supporting electrolyte pH, electrode material, and voltammetric waveform. researchgate.net

Table 5: Parameters for an Electrochemical Detection Method (Differential Pulse Voltammetry)
ParameterDescriptionTypical Conditions for Aryl Piperazines researchgate.netresearchgate.net
Working ElectrodeThe electrode where the oxidation occurs.Glassy Carbon Electrode (GCE)
Supporting ElectrolyteProvides conductivity and controls pH.Britton-Robinson buffer or Phosphate Buffer
pHAffects the protonation state and oxidation potential.pH 4-9
Potential RangeThe range of voltage scanned.~+0.2 V to +1.2 V
Detection LimitThe lowest concentration that can be reliably detected.~0.1 µg/mL to 6 µM

Computational and Theoretical Investigations of 1 2 Trifluoromethyl Phenethyl Piperazine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental tools in drug discovery and computational chemistry. They are used to predict how a ligand (a small molecule like 1-[2-(Trifluoromethyl)phenethyl]piperazine) might bind to a macromolecular target, such as a protein receptor. This process helps in understanding the potential biological activity of the compound.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand into the receptor's binding site in various conformations and scoring them based on their binding energy. This analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not detailed in the available research, studies on other piperazine (B1678402) derivatives show their potential to interact with various biological targets. For instance, molecular docking has been successfully used to investigate how different piperazine-containing molecules bind to targets like the DNA-topoisomerase II complex, cholinesterases, and other receptors, providing insights into their potential mechanisms of action. nih.govresearchgate.net These studies typically identify specific amino acid residues within the receptor's active site that are crucial for binding.

Beyond predicting the binding pose, docking simulations can estimate the binding affinity (often expressed as a binding energy score or an inhibition constant, Ki). Lower binding energy scores generally indicate a more stable ligand-receptor complex and higher affinity. By docking the same ligand against multiple receptor targets, researchers can predict its selectivity—its likelihood of binding to the intended target over off-targets.

For example, research on various substituted piperazine analogues has been conducted to predict their binding affinities for specific receptors. researchgate.net These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing. The trifluoromethyl group and the phenethylpiperazine scaffold of the title compound would be key determinants of its binding affinity and selectivity profile for any given receptor.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure and properties of a molecule. DFT is used to determine a molecule's geometry, energy, and various other physicochemical properties based on its electron density.

A molecule's biological activity is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the most stable conformations (spatial arrangements of atoms) of a molecule. DFT is used to perform geometrical optimization, a process that calculates the lowest energy, and therefore most stable, molecular structure.

A detailed DFT study was performed on the isomeric compound 1-(m-(trifluoromethyl)phenyl)piperazine (TFMPP) using the B3LYP method with a 6-311++G(d,p) basis set to determine its optimized geometry. nih.govresearchgate.net Such calculations provide precise bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the preferred orientation of the trifluoromethyl-substituted phenyl ring relative to the piperazine ring and the ethyl linker, which is critical for understanding how it fits into a receptor's binding pocket.

Table 1: Illustrative Geometrical Parameters from DFT Optimization of a Related Compound The following data represents calculated parameters for 1-(m-(trifluoromethyl)phenyl)piperazine, as a reference for the types of results obtained from DFT calculations. nih.gov

ParameterBond/AngleCalculated Value
Bond Length C-N (piperazine ring)~1.46 Å
C-C (aromatic ring)~1.39 Å
C-F (trifluoromethyl)~1.34 Å
Bond Angle C-N-C (piperazine ring)~110°
F-C-F (trifluoromethyl)~107°
Dihedral Angle C-C-N-C (phenyl-piperazine link)Defines rotational orientation

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. A study on 1-(m-(trifluoromethyl)phenyl)piperazine successfully calculated its vibrational frequencies and compared them with experimental FTIR and FT-Raman spectra, showing good agreement. nih.govresearchgate.net This analysis helps in assigning specific spectral peaks to the vibrations of particular functional groups, such as C-F stretches from the trifluoromethyl group or N-H bends in the piperazine ring.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structure elucidation. DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted shifts serve as a powerful tool to validate the structure of newly synthesized compounds and to interpret complex experimental spectra.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. While docking provides a static picture of the binding, MD simulations model the movements of atoms and molecules, offering a more realistic view of the ligand-receptor interactions in a physiological environment.

An MD simulation starts with a docked ligand-receptor complex and calculates the forces between atoms and the resulting motions over a set period, typically nanoseconds to microseconds. This allows researchers to:

Assess the stability of the docked pose.

Observe conformational changes in both the ligand and the receptor upon binding.

Analyze the persistence of key interactions (like hydrogen bonds) over time.

Calculate a more refined binding free energy.

Studies on other piperazine derivatives have used MD simulations to confirm the stability of their complexes with biological targets. nih.govresearchgate.net For this compound, an MD simulation would be a crucial step after docking to validate the predicted binding mode and to understand the dynamic nature of its interaction with a potential receptor, ensuring that the predicted binding is stable over time.

Investigation of Conformational Dynamics in Solution and Protein-Ligand Complex Stability

While specific molecular dynamics (MD) studies on this compound are not extensively documented in publicly available literature, the conformational behavior of its core components—the piperazine ring and the trifluoromethylphenyl group—has been a subject of computational analysis. The piperazine ring typically exists in a chair conformation, which is the most stable form. Substituents on the ring can adopt either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance.

Molecular dynamics simulations are a powerful tool for studying the stability of a ligand when it binds to a protein. researchgate.netnih.gov These simulations can model the behavior of the protein-ligand complex over time in a simulated physiological environment. For a compound like this compound, MD simulations would assess the stability of its binding pose within a target protein's active site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable complex is typically characterized by low RMSD values over the simulation period, indicating that the ligand remains securely bound in its initial predicted pose. researchgate.net

Table 1: Key Interactions Stabilizing Protein-Ligand Complexes of Phenylpiperazine Analogs

Interaction Type Moiety Involved Potential Interacting Amino Acid Residues
Hydrogen Bonding Piperazine Nitrogens Aspartate, Glutamate, Serine, Threonine
Hydrophobic Interactions Phenethyl Group Leucine, Isoleucine, Valine, Alanine
π-π Stacking Phenyl Ring Phenylalanine, Tyrosine, Tryptophan
Halogen Bonding/Dipole Trifluoromethyl Group Backbone Carbonyls, Electron-rich residues

In Silico Screening and Rational Drug Design Principles

In silico methods, which encompass computational modeling and simulation, are integral to modern drug discovery. These techniques allow for the rapid screening of vast chemical libraries and the rational design of new molecules with desired pharmacological properties, thereby reducing the time and cost associated with experimental studies. For a scaffold like this compound, these principles guide the exploration of its chemical space to identify novel and more potent analogues.

Virtual Screening for Novel Analogues with Desired Pharmacological Profiles

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This process can be either ligand-based or structure-based.

In a ligand-based approach, a known active molecule, such as this compound, is used as a template to find other compounds in a database with similar structural or chemical features. mdpi.com Methods like 2D and 3D similarity searching are employed, based on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov

In structure-based virtual screening, the three-dimensional structure of the target protein is used. nih.gov Millions of compounds from virtual libraries are computationally "docked" into the binding site of the target. researchgate.net Scoring functions are then used to estimate the binding affinity of each compound, and the top-scoring molecules are selected for further investigation. The this compound scaffold is well-suited for such campaigns due to its synthetic tractability and the presence of functional groups known to participate in key binding interactions. Virtual screening can identify analogues with modifications to the phenyl ring or piperazine moiety that could enhance binding affinity or selectivity for a specific target. nih.govnih.gov

Predictive Modeling for Biological Activity and ADME Properties

Predictive modeling plays a crucial role in the early stages of drug development by forecasting the biological activity and pharmacokinetic properties of new chemical entities. optibrium.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this domain.

Predictive Modeling for Biological Activity QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.gov For piperazine derivatives, QSAR models have been successfully developed to predict activities across various therapeutic areas. mdpi.comresearchgate.nettandfonline.com These models use molecular descriptors—numerical values that characterize the chemical properties of a molecule (e.g., electronic, steric, and hydrophobic properties)—to build a predictive equation. By calculating the descriptors for a novel analogue of this compound, its biological activity can be estimated before it is synthesized, allowing for the prioritization of the most promising candidates.

Predictive Modeling for ADME Properties A significant cause of failure for drug candidates in clinical trials is poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME models are now widely used to filter out compounds with unfavorable pharmacokinetic profiles early in the discovery process. nih.gov These models can predict a range of properties based on a molecule's structure. For this compound and its analogues, key ADME parameters can be estimated using various computational tools and web servers. researchgate.net These predictions help guide the design of molecules with improved oral bioavailability and metabolic stability.

Table 2: Predicted ADME Properties for a Representative Phenylpiperazine Scaffold

Property Predicted Value Acceptable Range for Oral Drugs Description
Molecular Weight (g/mol) ~258.28 < 500 Influences absorption and distribution.
LogP (Lipophilicity) ~3.20 -0.4 to +5.6 Measures the compound's solubility in fats versus water.
H-bond Donors 1 ≤ 5 Number of hydrogen atoms bonded to electronegative atoms.
H-bond Acceptors 2 ≤ 10 Number of electronegative atoms that can accept a hydrogen bond.
Topological Polar Surface Area (TPSA) 15.27 Ų < 140 Ų Predicts drug transport properties, such as intestinal absorption.
GI Absorption High High Likelihood of absorption from the gastrointestinal tract.
BBB Permeant Yes Yes/No Predicts whether the compound can cross the blood-brain barrier.
CYP2D6 Inhibitor Yes No Predicts potential for drug-drug interactions via inhibition of a key metabolic enzyme.
P-gp Substrate No No Predicts if the compound is likely to be removed from cells by P-glycoprotein.

Note: The values presented are hypothetical estimates for a scaffold similar to this compound and are intended for illustrative purposes. Actual values would require specific software-based prediction.

Q & A

Q. What are the common synthetic routes for 1-[2-(Trifluoromethyl)phenethyl]piperazine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or click chemistry. For example:

  • Nucleophilic alkylation : React 2-(trifluoromethyl)phenethyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base. Monitor progress via TLC (hexane:ethyl acetate = 2:1) .
  • Click chemistry : For triazole derivatives, use CuSO₄·5H₂O and sodium ascorbate in a DCM:H₂O (2:1) solvent system to catalyze azide-alkyne cycloaddition .
    Optimization parameters :
  • Solvent choice : DMF enhances nucleophilicity, while DCM minimizes side reactions in aqueous mixtures .
  • Catalyst loading : 0.3–0.6 equiv. CuSO₄ improves triazole yields .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals for the trifluoromethylphenethyl moiety (δ ~7.5–7.7 ppm for aromatic protons) and piperazine CH₂ groups (δ ~2.5–3.5 ppm) .
  • LCMS : Confirm molecular ion peaks (e.g., m/z 397.1685 for triazole derivatives) and purity (>95%) .
  • TLC : Use hexane:ethyl acetate (1:8) to monitor reaction progress and isolate intermediates .

Advanced Research Questions

Q. How to design a structure-activity relationship (SAR) study for this compound derivatives?

  • Core modifications : Introduce substituents at the piperazine nitrogen (e.g., benzyl, propargyl) or the phenethyl group (e.g., nitro, methoxy) to assess electronic effects .
  • Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) and compare IC₅₀ values. For example, triazole derivatives showed enhanced anticancer activity due to improved π-π stacking with target proteins .
  • Data interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to receptors like EGFR or tubulin .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., HT-29 vs. HeLa) and assay conditions (e.g., 48h vs. 72h incubation) .
  • Control experiments : Include reference compounds (e.g., doxorubicin) to validate potency metrics.
  • Statistical analysis : Apply ANOVA to compare IC₅₀ values across replicates and identify outliers .

Q. What strategies are effective for evaluating the compound’s physicochemical stability under experimental conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and acidic/basic conditions (pH 1–13) for 24–72h. Monitor degradation via HPLC .
  • Storage stability : Store at –20°C in anhydrous DMSO; avoid repeated freeze-thaw cycles to prevent precipitation .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses involving piperazine intermediates?

  • Stepwise purification : Use silica gel chromatography (ethyl acetate:hexane gradients) after each step to isolate high-purity intermediates .
  • Catalyst recycling : Recover CuSO₄ from click chemistry reactions via aqueous extraction to reduce costs .

Q. What computational tools are suitable for predicting the metabolic fate of this compound?

  • ADMET prediction : Use SwissADME to estimate permeability (LogP ≈ 3.2), cytochrome P450 interactions, and bioavailability .
  • Metabolite identification : Apply Schrödinger’s QikProp to simulate Phase I/II metabolism pathways (e.g., hydroxylation, glucuronidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.